molecular formula C18H27NO4 B15137837 Ikk|A-IN-3

Ikk|A-IN-3

Cat. No.: B15137837
M. Wt: 321.4 g/mol
InChI Key: AZUKRZGSIRBRCH-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ikk|A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ikk|A-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Ikk|A-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Ikk|A-IN-3 exerts its effects by inhibiting the IκB kinase complex, which is responsible for the phosphorylation and degradation of IκB proteins. This inhibition prevents the activation of the NF-κB pathway, thereby reducing the expression of genes involved in inflammation, immune response, and cell survival. The molecular targets of this compound include the catalytic subunits of the IκB kinase complex, specifically IκB kinase alpha and IκB kinase beta .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ikk|A-IN-3 is unique due to its specific chemical structure, which provides a balance of potency, selectivity, and stability. This makes it a valuable tool in research and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(3S)-3-hydroxy-N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-5-oxo-6-phenylhexanamide

InChI

InChI=1S/C18H27NO4/c1-13(2)8-15(12-20)19-18(23)11-17(22)10-16(21)9-14-6-4-3-5-7-14/h3-7,13,15,17,20,22H,8-12H2,1-2H3,(H,19,23)/t15-,17-/m0/s1

InChI Key

AZUKRZGSIRBRCH-RDJZCZTQSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)C[C@H](CC(=O)CC1=CC=CC=C1)O

Canonical SMILES

CC(C)CC(CO)NC(=O)CC(CC(=O)CC1=CC=CC=C1)O

Origin of Product

United States

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